molecular formula C14H16O4 B2888172 Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate CAS No. 191611-56-0

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

Cat. No. B2888172
M. Wt: 248.278
InChI Key: PPMNWWGBPDSGMA-UHFFFAOYSA-N
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Description

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is a chemical compound with the CAS Number: 191611-56-0 . It has a molecular weight of 248.28 and its IUPAC name is ethyl 2,2-dimethyl-4-oxochromane-7-carboxylate .


Molecular Structure Analysis

The Inchi Code for Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is 1S/C14H16O4/c1-4-17-13 (16)9-5-6-10-11 (15)8-14 (2,3)18-12 (10)7-9/h5-7H,4,8H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

  • Quantum Chemical and Spectroscopic Analysis
    Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound structurally similar to Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate, has been synthesized and analyzed using quantum chemical calculations and spectroscopic techniques. This study provides insights into molecular structure, electronic transitions, vibrational analysis, and various molecular interactions, crucial for understanding the properties and potential applications of such compounds (Singh et al., 2013).

  • Pharmacological Applications
    Although not directly related to Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate, studies on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide provide insights into the pharmacological potential of structurally related compounds. These derivatives demonstrate significant in vivo antitumor activity, which can be a reference for similar compounds' therapeutic potential (Denny et al., 1987).

  • Benzopyrone Derivatives Synthesis and Reactions
    Research on 4-oxochromen-2-carboxylic acid derivatives, which share a similar benzopyrone core structure with Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate, reveals the synthetic pathways and chemical reactions these compounds can undergo. This includes the formation of chlorine-containing esters and various other derivatives, highlighting the versatility and potential applications in synthetic chemistry (Ellis & Thomas, 1974).

  • Molecular Probes and Fluorescence Studies
    The study of fluorescent solvatochromic dyes, including compounds with a dimethylamino group and a sulfonyl group, provides insight into the potential use of Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate derivatives as fluorescent molecular probes. These compounds, due to their solvent-dependent fluorescence, can be used in biological and chemical analyses (Diwu et al., 1997).

  • Synthesis and Computational Analysis of Derivatives
    The synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate, demonstrate the utility of computational tools in predicting molecular interactions, binding energies, and reactivity sites. These insights are valuable for the development of novel compounds and understanding their chemical behavior (Singh et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-17-13(16)9-5-6-10-11(15)8-14(2,3)18-12(10)7-9/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMNWWGBPDSGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)CC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

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